1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyridine ring, a dihydropyridine ring, and a carboxamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzylamine with pyridine-3-carboxylic acid to form an intermediate, which is then cyclized to produce the dihydropyridine ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like ethanol or dimethylformamide. The temperature and pH conditions are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is a critical factor in its industrial application .
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and dihydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxylated or fully reduced derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methylbenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide
- 1-(3-methylbenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide
- 1-(4-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide
Uniqueness
1-(3-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 3-methylbenzyl group and the pyridin-3-yl moiety provides distinct steric and electronic properties, differentiating it from similar compounds. These unique features contribute to its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14-5-2-6-15(11-14)13-22-10-4-8-17(19(22)24)18(23)21-16-7-3-9-20-12-16/h2-12H,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMWXQWYRFFKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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